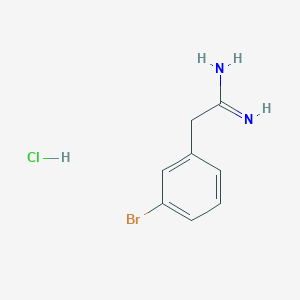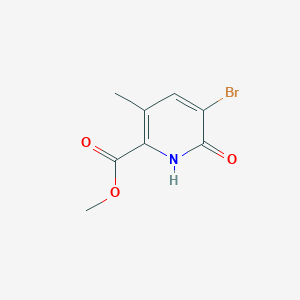
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
“Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the molecular formula C8H8BrNO3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is used in the synthesis of novel compounds with potential applications in various fields. For instance, it has been involved in the synthesis of pyridyl–pyrazole-3-one derivatives (Huang et al., 2017).
Role in Synthesizing Biologically Active Derivatives : This chemical plays a significant role in creating biologically active derivatives. An efficient synthesis method for a carboxylic acid moiety, which is a part of a potent dopamine and serotonin receptors antagonist, was developed using a related compound (Hirokawa et al., 2000).
Exploring Chemical Reactions : The compound is used to explore various chemical reactions, including its conversion into different esters. These studies contribute to a broader understanding of chemical synthesis processes (Irikawa et al., 1989).
Biological and Medicinal Applications
Antitumor Activity : Some derivatives synthesized using this compound have shown antitumor activity, specifically against certain tumor cell lines, highlighting its potential in developing cancer therapies (Huang et al., 2017).
Antibacterial and Antifungal Agents : Derivatives of 6-oxo-pyridine-3-carboxamide, synthesized from similar compounds, have been evaluated as antibacterial and antifungal agents. This suggests its role in developing new antimicrobial drugs (El-Sehrawi et al., 2015).
Lipase-Catalyzed Kinetic Resolution : The compound has been used in studies involving lipase-catalyzed kinetic resolution, which is significant in producing enantiomerically pure substances, crucial in pharmaceuticals (Andzans et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWMVXMGAPPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





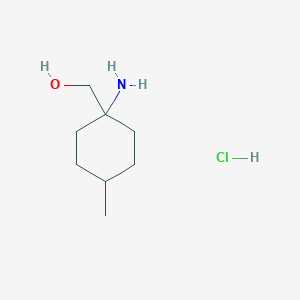
![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)
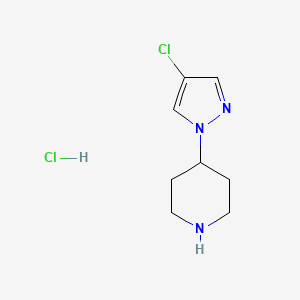
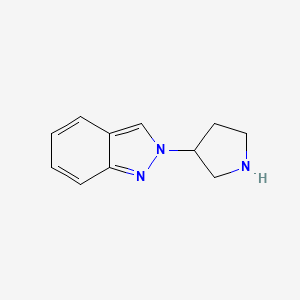
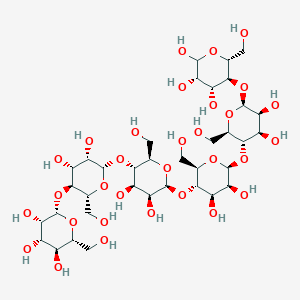

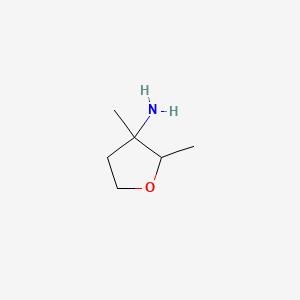

amine](/img/structure/B1377493.png)

![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
